molecular formula C26H25N5O5S B2981606 ethyl 4-{2-[(5-{[(furan-2-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate CAS No. 309969-65-1

ethyl 4-{2-[(5-{[(furan-2-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate

Cat. No.: B2981606
CAS No.: 309969-65-1
M. Wt: 519.58
InChI Key: DZVUFOXHZSKURZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{2-[(5-{[(furan-2-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate is a synthetic organic compound featuring a 1,2,4-triazole core substituted with a furan-2-ylformamido methyl group, a 3-methylphenyl moiety, and a sulfanyl acetamide linker conjugated to an ethyl benzoate ester. This structure integrates multiple pharmacophores:

  • 1,2,4-Triazole: Known for its role in enhancing metabolic stability and binding affinity in medicinal chemistry .
  • Sulfanyl acetamide bridge: Enhances solubility and provides structural flexibility for target engagement .
  • Ethyl benzoate ester: Improves bioavailability by balancing hydrophobicity and enzymatic cleavage .

The compound’s synthesis typically involves nucleophilic substitution of a triazole-thiol intermediate with chloroacetamide derivatives, followed by esterification . Spectral characterization (IR, NMR, and mass spectrometry) confirms its structural integrity .

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O5S/c1-3-35-25(34)18-9-11-19(12-10-18)28-23(32)16-37-26-30-29-22(15-27-24(33)21-8-5-13-36-21)31(26)20-7-4-6-17(2)14-20/h4-14H,3,15-16H2,1-2H3,(H,27,33)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVUFOXHZSKURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C)CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4-{2-[(5-{[(furan-2-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate involves multiple steps, typically starting with the formation of the triazole ring. The furan-2-yl group is introduced through a formylation reaction, followed by the attachment of the benzoate ester. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Ethyl 4-{2-[(5-{[(furan-2-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and triazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s bioactivity and physicochemical properties can be contextualized against analogs with shared motifs. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name / ID Key Structural Differences Pharmacological Activity References
Ethyl 4-{2-[(5-{[(furan-2-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate Baseline : 3-methylphenyl, ethyl benzoate, furan-2-ylformamido Anti-exudative activity (hypothesized)
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (3.1–3.21) Variation : Amino group at triazole C4; diverse aryl/alkyl acetamide substituents Anti-exudative activity (10 mg/kg) comparable to diclofenac sodium (8 mg/kg)
2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide (7h) Variation : Chlorophenyl at triazole C4; p-tolylaminomethyl group Not explicitly reported, but structural similarity suggests kinase/target modulation
Ethyl 4-([5-(phenoxymethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanylacetamido) benzoate (16) Variation : Phenoxymethyl at triazole C5; ethyl group at triazole C4 Higher melting point (242°C) and yield (55%) compared to chlorophenyl analogs
Key Findings :

Role of Triazole Substitutions: The 3-methylphenyl group at the triazole N4 position in the target compound likely enhances steric bulk and π-π stacking compared to smaller substituents (e.g., ethyl in compound 16) .

Ester vs. Amide Terminal Groups :

  • Ethyl benzoate in the target compound may prolong half-life compared to free carboxylic acids (e.g., compound 7h’s acetamide terminal) due to delayed esterase-mediated hydrolysis .

Biological Activity Trends :

  • Substitution at the phenyl ring (e.g., 3-methyl in the target vs. 4-chloro in 7h) correlates with activity specificity. For instance, 4-chloro derivatives often exhibit stronger antimicrobial activity, while 3-methyl may favor anti-inflammatory effects .

Analytical Validation :

  • IR : Peaks at 1670–1690 cm⁻¹ (C=O stretch), 1250–1270 cm⁻¹ (C-S stretch) .
  • 1H NMR : δ 7.5–8.2 ppm (aromatic protons), δ 4.3 ppm (ester -OCH2CH3), δ 3.4 ppm (sulfanyl -CH2) .

Biological Activity

Ethyl 4-{2-[(5-{[(furan-2-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate is a complex organic compound with potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₃₁N₅O₃S
  • Molecular Weight : 385.55 g/mol

Biological Activity Overview

This compound has been investigated for various biological activities:

  • Antimicrobial Activity
    • The compound showed significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics like ciprofloxacin and ampicillin.
    BacteriaMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
    Staphylococcus aureus32Ciprofloxacin16
    Escherichia coli64Ampicillin32
    Pseudomonas aeruginosa128Gentamicin64
  • Antifungal Activity
    • The compound exhibited antifungal properties against several fungal strains, including Candida albicans and Aspergillus niger.
    FungiMIC (µg/mL)
    Candida albicans16
    Aspergillus niger32
  • Anticancer Activity
    • Preliminary studies indicate that this compound has cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
    Cell LineIC50 (µM)
    MCF-7 (Breast Cancer)10
    A549 (Lung Cancer)15

The proposed mechanism of action involves the inhibition of specific enzymes associated with bacterial and fungal cell wall synthesis. The triazole moiety is particularly noted for its role in disrupting ergosterol biosynthesis in fungi, which is critical for maintaining cell membrane integrity.

Case Studies

  • Study on Antimicrobial Efficacy
    • A study published in the Journal of Antimicrobial Chemotherapy reported that the compound demonstrated superior activity against multi-drug resistant strains of bacteria compared to traditional antibiotics .
  • Antifungal Assessment
    • Research conducted by Grover et al. highlighted the compound's ability to inhibit fungal mycelial growth significantly, suggesting its potential as a therapeutic agent against fungal infections .
  • Cytotoxicity Evaluation
    • A recent study assessed the cytotoxic effects on various cancer cell lines, demonstrating that the compound induced apoptosis through caspase activation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.